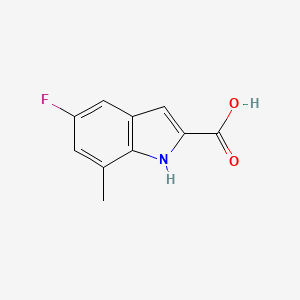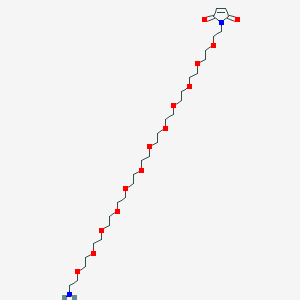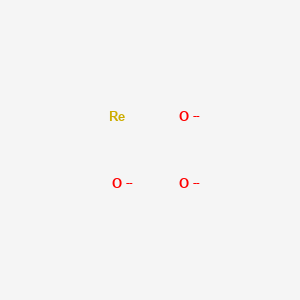![molecular formula C9H7ClN2O B12849475 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B12849475.png)
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrrole and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-chloro-1H-pyrrolo[2,3-c]pyridine with methylating agents to introduce the methyl group at the 1-position. The carbaldehyde group can be introduced through formylation reactions using reagents such as formic acid or formyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
化学反应分析
Types of Reactions
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Reduction: 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity.
相似化合物的比较
Similar Compounds
- 7-Chloro-1H-pyrrolo[2,3-c]pyridine
- 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
- 7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine
Uniqueness
7-Chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is unique due to the presence of both a chlorine atom and a carbaldehyde group on the pyrrolo[2,3-c]pyridine scaffold. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
7-chloro-1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H7ClN2O/c1-12-4-6(5-13)7-2-3-11-9(10)8(7)12/h2-5H,1H3 |
InChI 键 |
KXSIMOZYLMEJQU-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C2=C1C(=NC=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


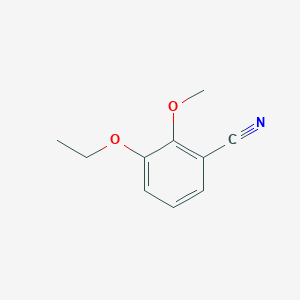


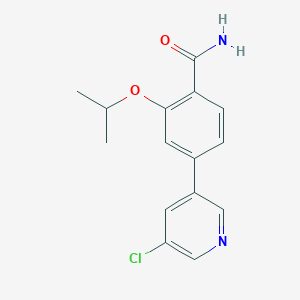
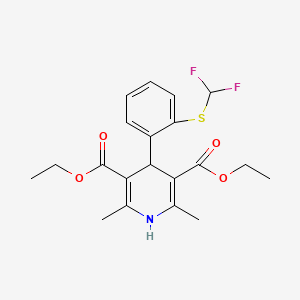
![1-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B12849434.png)
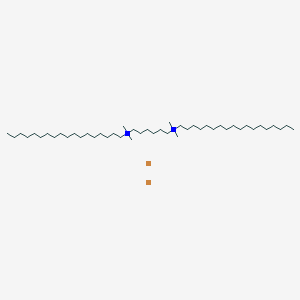
![tert-butyl (2R)-4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B12849439.png)
![5-[3-(1,3-Dioxolan-2-yl)phenyl]indoline](/img/structure/B12849443.png)
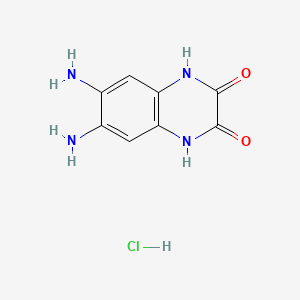
![4-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12849452.png)
